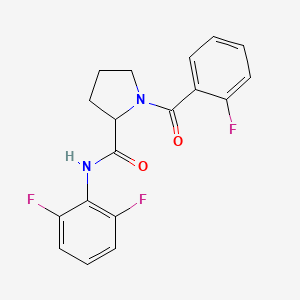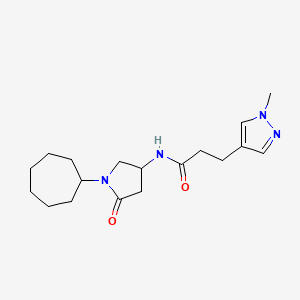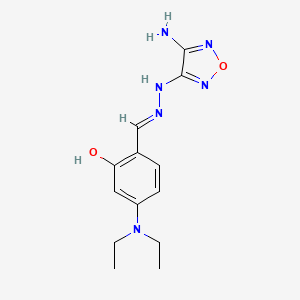![molecular formula C21H26N2O2 B6123684 N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is mainly expressed in the mesolimbic system of the brain. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
作用机制
The mechanism of action of N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide involves its selective antagonism of the dopamine D3 receptor. By blocking the activity of this receptor, the compound is thought to reduce the rewarding effects of drugs of abuse, such as cocaine, and to alleviate the symptoms of schizophrenia and Parkinson's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide are mainly related to its action on the dopamine D3 receptor. By blocking this receptor, the compound is thought to reduce the release of dopamine in the mesolimbic system, which is associated with the reward and motivation pathways in the brain. This reduction in dopamine release is thought to underlie the compound's potential therapeutic effects in addiction, schizophrenia, and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, which allows for precise and targeted manipulation of this receptor. However, the compound's potency and selectivity may also pose a limitation, as it may require higher concentrations to achieve the desired effects, which may increase the risk of off-target effects.
未来方向
For research on N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide include further investigation of its potential therapeutic applications in addiction, schizophrenia, and Parkinson's disease. Additionally, research on the compound's pharmacokinetics and pharmacodynamics, as well as its effects on other neurotransmitter systems, may help to better understand its mechanism of action and potential therapeutic benefits. Finally, the development of novel analogs and derivatives of the compound may help to improve its potency, selectivity, and therapeutic efficacy.
合成方法
The synthesis of N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide involves several steps, including the reaction of 4-methylbenzaldehyde with propylmagnesium bromide to form 1-(4-methylphenyl)propan-1-ol. The alcohol is then treated with thionyl chloride to form the corresponding chloride, which is then reacted with 4-morpholinecarboxamide to yield the final product.
科学研究应用
N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. The compound has been investigated as a potential treatment for addiction, particularly cocaine addiction, as well as for schizophrenia and Parkinson's disease.
属性
IUPAC Name |
N-[1-(4-methylphenyl)propyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-20(17-6-4-16(2)5-7-17)22-21(24)18-8-10-19(11-9-18)23-12-14-25-15-13-23/h4-11,20H,3,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUQTHVLLRBJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methylphenyl)propyl]-4-(morpholin-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6123613.png)
![1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)

![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6123635.png)
![N-(3-furylmethyl)-5-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6123638.png)
![1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6123646.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)
![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)

![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6123699.png)

![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6123727.png)
